molecular formula C6H14ClNO2 B1439806 (S)-3-amino-4-methylpentanoic acid hydrochloride CAS No. 402587-64-8

(S)-3-amino-4-methylpentanoic acid hydrochloride

Cat. No. B1439806
M. Wt: 167.63 g/mol
InChI Key: SLNFFBWDHRKWCB-JEDNCBNOSA-N
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Description

Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell. It is classified as a strong acid .


Chemical Reactions Analysis

Hydrochloric acid, a component of “(S)-3-amino-4-methylpentanoic acid hydrochloride”, can undergo various reactions. For instance, it can react with bases to form salts and water, a process known as neutralization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. Hydrochloric acid, for example, is a colorless, transparent liquid that fumes in air if concentrated .

Scientific Research Applications

Stereochemistry in Marine Toxins

(S)-3-amino-4-methylpentanoic acid hydrochloride has been explored in the context of marine toxins. A study focused on the stereoselective synthesis of this compound and its stereochemistry in the marine toxin janolusimide, indicating its relevance in understanding the structural aspects of marine-derived substances (Giordano, Spinella, & Sodano, 1999).

Role in Antitumor Antibiotics

Research has delved into the use of (S)-3-amino-4-methylpentanoic acid hydrochloride as a constituent amino acid in antitumor antibiotics, such as bleomycin A2. Its presence in these complex molecular structures underscores its importance in the development and understanding of anticancer drugs (Bates & Gangwar, 1993).

Synthesis Techniques

Various studies have explored the synthesis of (S)-3-amino-4-methylpentanoic acid hydrochloride, demonstrating its chemical versatility and the interest in its laboratory production. For instance, Lin Yuan’s research presents a method for synthesizing 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, highlighting the ongoing efforts to refine and develop efficient synthesis methods for these types of amino acids (Yuan, 2006).

Safety And Hazards

Hydrochloric acid is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The future directions of a compound depend on its potential applications. For instance, if it’s a drug, future directions may involve improving its efficacy, reducing its side effects, or finding new therapeutic uses .

properties

IUPAC Name

(3S)-3-amino-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFFBWDHRKWCB-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-amino-4-methylpentanoic acid hydrochloride

CAS RN

402587-64-8
Record name (3S)-3-amino-4-methylpentanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Marianacci, G Micheletti, L Bernardi… - … A European Journal, 2007 - Wiley Online Library
… S-3-Amino-4-methylpentanoic acid hydrochloride (6 b): Following the general procedure, compound 6 b was obtained as a white solid in a yield of 88 %. The ee value of the product …

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